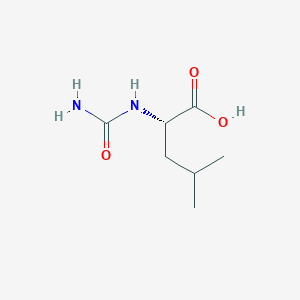

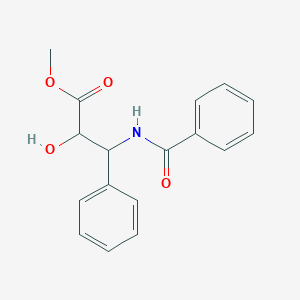

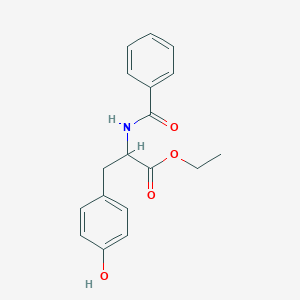

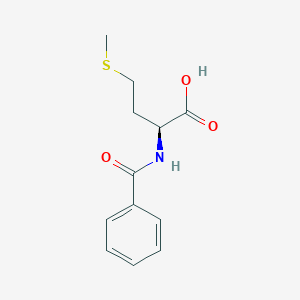

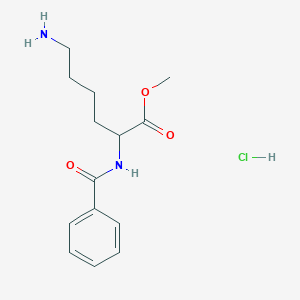

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride, also known as (S)-Methyl 6-aminohexanoate hydrochloride, is a synthetic amino acid derivative. It is a white crystalline powder that is soluble in water and has a molecular weight of 431.9 g/mol. It has a wide range of applications in biochemistry and pharmacology, including the synthesis of peptides and proteins, and the development of new drugs and pharmaceuticals.

科学的研究の応用

Synthetic Applications in Organic Chemistry

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride serves as a pivotal compound in the realm of organic synthesis, offering a versatile scaffold for the construction of various bioactive molecules. Its unique structural features make it an indispensable precursor in the synthesis of compounds exhibiting a wide range of pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The compound's synthetic versatility is highlighted through various methodologies, both in one-step and two-step reactions, underpinning its significance in the pharmaceutical industry for the development of new therapeutic agents (Farooq & Ngaini, 2019).

Biodegradation and Environmental Impact

The study of (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride extends to its biodegradability and environmental implications. Research on the degradation mechanisms of similar synthetic compounds by microbial enzymes elucidates the pathways through which these compounds are broken down in nature. This knowledge is crucial for assessing the environmental footprint of synthetic compounds and for engineering more eco-friendly chemical processes. For instance, investigations into the nylon oligomer biodegradation system in Flavobacterium and Pseudomonas strains reveal molecular insights into microbial adaptation to xenobiotic compounds, providing a framework for understanding how (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride might be similarly processed in the environment (Negoro et al., 1994).

Role in Analytical and Diagnostic Methods

The utility of (S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride extends into analytical chemistry, where it may serve as a standard or reagent in the development of new analytical methodologies. For example, the refinement of techniques for the determination of sugars in marine samples showcases the importance of having reliable standards and reagents for accurate analysis. While not directly related, this example underlines the broader significance of chemical standards in facilitating scientific research and ensuring the precision of analytical methods (Panagiotopoulos & Sempéré, 2005).

特性

IUPAC Name |

methyl (2S)-6-amino-2-benzamidohexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-19-14(18)12(9-5-6-10-15)16-13(17)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10,15H2,1H3,(H,16,17);1H/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDOEXQMKZJMLD-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCN)NC(=O)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCCN)NC(=O)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 6-amino-2-benzamidohexanoate hydrochloride | |

CAS RN |

14280-01-4 |

Source

|

| Record name | L-Lysine, N2-benzoyl-, methyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14280-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。